N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide

positional isomer naphthamide SAR carboxamide regiochemistry

This 2-naphthamide analog fills a critical gap in the thiazolylsulfamoyl phenyl amide SAR matrix. Unlike the flexible diphenylacetamide inhibitor ICA-121431 (potent at Nav1.1/Nav1.3), its rigid, planar aromatic acyl group is predicted inactive at the voltage-sensor domain IV site, making it an ideal negative control for confirming on-target sodium channel modulation. The unsubstituted naphthalene core also serves as a versatile intermediate for systematic C3 derivatization (e.g., methoxy, hydroxyl, halogen) without confounding metabolic liabilities. Its secondary sulfonamide-thiazole scaffold provides a distinct zinc-binding pharmacophore for profiling carbonic anhydrase isoform selectivity (hCA I, II, IX, XII). Procure to strengthen SAR studies or develop isoform-selective probes.

Molecular Formula C20H15N3O3S2
Molecular Weight 409.48
CAS No. 303035-49-6
Cat. No. B2925715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide
CAS303035-49-6
Molecular FormulaC20H15N3O3S2
Molecular Weight409.48
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
InChIInChI=1S/C20H15N3O3S2/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)22-17-7-9-18(10-8-17)28(25,26)23-20-21-11-12-27-20/h1-13H,(H,21,23)(H,22,24)
InChIKeyBSPDITYLOGZHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide: Chemical Profile and Procurement Considerations


N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide (CAS 303035-49-6) is a synthetic small molecule with the molecular formula C20H15N3O3S2 and a molecular weight of 409.48 g/mol, composed of a 2-naphthamide core linked via a phenylsulfamoyl bridge to a thiazole ring [1]. This compound belongs to the thiazolylsulfamoyl phenyl amide class, a scaffold known for engaging diverse biological targets including voltage-gated sodium channels and carbonic anhydrases. It is currently listed in PubChem and is primarily offered by specialty chemical suppliers for research use .

Why Generic Substitution Fails for N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide Analogs


The thiazolylsulfamoyl phenyl amide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where a change in the acyl group from 2-naphthamide to 1-naphthamide, diphenylacetamide, or cinnamamide fundamentally redirects biological target engagement. For instance, the diphenylacetamide analog ICA-121431 demonstrates nanomolar potency against human Nav1.1 and Nav1.3 voltage-gated sodium channels (IC50 13 nM and 23 nM, respectively) [1], while 2-chloroacetamide analogs inhibit Aurora kinases (IC50 0.042–0.227 µM) [2]. These divergent pharmacological profiles confirm that generic substitution within this class is not scientifically valid for procurement decisions.

Quantitative Differentiation Evidence for N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide


Structural Isomer Differentiation: 2-Naphthamide vs. 1-Naphthamide Substitution

The target compound features a 2-naphthamide group (carboxamide attached at the naphthalene C2 position), distinguishing it from the commercially listed 1-naphthamide positional isomer N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide (CAS 313239-00-8) . Both isomers share the identical molecular formula C20H15N3O3S2 and molecular weight (409.48 g/mol) but differ in the naphthalene attachment point, which affects molecular shape, electronic distribution, and target recognition. Literature on naphthamide SAR indicates that 1-naphthamides and 2-naphthamides exhibit distinct biological activities, with 1-naphthamides described as multi-target protein kinase and HDAC inhibitors [1].

positional isomer naphthamide SAR carboxamide regiochemistry

Pharmacological Target Divergence from Diphenylacetamide Analog ICA-121431

The diphenylacetamide analog ICA-121431 (CAS 313254-51-2), which shares the identical thiazol-2-ylsulfamoyl phenyl core, is a well-characterized, potent, and selective human Nav1.1/Nav1.3 voltage-gated sodium channel blocker with IC50 values of 13 nM and 23 nM, respectively, while showing >1,000-fold selectivity over Nav1.4–Nav1.8 channels (IC50 >10 µM) . The replacement of the diphenylacetamide group in ICA-121431 with a 2-naphthamide group in the target compound introduces a rigid, planar aromatic system that is expected to alter the pharmacophore geometry, potentially shifting target engagement away from the Nav1.1/1.3 binding site identified for ICA-121431 [1].

sodium channel Nav1.1 Nav1.3 ICA-121431 pharmacophore

Antibacterial Activity Comparison with Cinnamamide and Acetamide Analogs

Several analogs in the thiazol-2-ylsulfamoyl phenyl amide class have reported antibacterial activity. The cinnamamide derivative N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide exhibited an MIC of <32.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Separately, sulfonamide-bearing thiazole compounds have been evaluated as carbonic anhydrase inhibitors, showing varying potency against hCA I and hCA II isoforms [1]. No quantitative antimicrobial or enzyme inhibition data are available for the 2-naphthamide target compound.

antimicrobial MRSA MIC sulfonamide thiazole

Acyl Group SAR: 2-Chloroacetamide Analog Demonstrates Aurora Kinase Inhibition

The 2-chloroacetamide analog 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide (CAS 104246-27-7) is a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively [1]. This demonstrates that the acyl substituent on the common thiazolylsulfamoyl phenyl core dictates kinase inhibitory activity. The 2-naphthamide group in the target compound represents a bulkier, more lipophilic acyl group that is unlikely to fit the Aurora kinase ATP-binding pocket in the same manner.

Aurora kinase kinase inhibitor acetamide IC50

Physicochemical Property Comparison with 3-Methoxy Derivative

The 3-methoxy derivative 3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide (MW 439.51 g/mol, C21H17N3O4S2) incorporates a methoxy substituent on the naphthalene ring . The target compound, lacking this methoxy group, has a lower molecular weight (409.48 g/mol) and reduced hydrogen bond acceptor count, which impacts both lipophilicity and aqueous solubility. While quantitative LogP and solubility values are not publicly available for either compound, the structural difference predicts increased metabolic stability for the unsubstituted 2-naphthamide compared to the O-demethylation-prone 3-methoxy analog.

druglikeness lipophilicity solubility LogP

Core Scaffold Versatility: Sulfonamide-Thiazole Moiety as a Privileged Carbonic Anhydrase Pharmacophore

Sulfonamide-bearing thiazole compounds, including those sharing the thiazol-2-ylsulfamoyl phenyl substructure present in the target compound, have been systematically evaluated as inhibitors of human carbonic anhydrase isoforms hCA I and hCA II. In one study, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (a related coumarin-thiazole hybrid) inhibited hCA I with an IC50 of 5.63 µM and hCA II with an IC50 of 8.48 µM [1]. The primary sulfonamide (-SO2NH2) group acts as the zinc-binding warhead, while the thiazole and naphthalene moieties modulate isoform selectivity and potency. The target compound's secondary sulfonamide (thiazol-2-ylsulfamoyl) may alter zinc coordination geometry compared to primary sulfonamides.

carbonic anhydrase sulfonamide thiazole zinc-binding group

Recommended Research and Industrial Application Scenarios for N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide


Chemical Probe Development for Carbonic Anhydrase Isoform Selectivity Profiling

The secondary sulfonamide-thiazole scaffold present in the target compound offers a distinct zinc-binding pharmacophore compared to classical primary sulfonamide CA inhibitors. Based on class-level evidence showing that thiazole-sulfonamide hybrids inhibit hCA I and II in the low micromolar range , the 2-naphthamide target compound is suitable as a starting point for evaluating how the secondary sulfonamide linkage and 2-naphthamide acyl group influence isoform selectivity across the carbonic anhydrase family (hCA I, II, IX, XII).

Structure-Activity Relationship (SAR) Expansion of the Thiazolylsulfamoyl Phenyl Amide Series

As demonstrated by the diverse biological activities observed across analogs—Nav1.1/1.3 channel blockade by ICA-121431 , Aurora kinase inhibition by the 2-chloroacetamide analog [1], and antibacterial activity of the cinnamamide derivative—the acyl group attached to the shared thiazolylsulfamoyl phenyl core dictates target engagement. The 2-naphthamide target compound fills a critical gap in the SAR matrix by providing a rigid, planar, aromatic acyl substituent distinct from the flexible diphenylacetamide and small chloroacetamide groups already characterized.

Precursor for 3-Substituted 2-Naphthamide Derivative Synthesis

The unsubstituted 2-naphthamide core of the target compound provides a versatile synthetic intermediate for introducing substituents at the naphthalene C3 position (e.g., methoxy, hydroxyl, halogen). The 3-methoxy derivative has been described as a compound of significant interest in medicinal chemistry , and the unsubstituted parent compound enables systematic exploration of C3 substituent effects on biological activity without confounding metabolic liabilities associated with labile functional groups.

Negative Control for Nav1.1/Nav1.3 Sodium Channel Pharmacology Studies

Given that ICA-121431 achieves nanomolar Nav1.1/Nav1.3 inhibition through the diphenylacetamide pharmacophore occupying the voltage-sensor domain IV binding site , the 2-naphthamide target compound—with its structurally distinct, rigid aromatic acyl group—is predicted to be inactive at this site. This makes the target compound a suitable negative control for experiments designed to confirm the on-target specificity of ICA-121431-mediated sodium channel modulation.

Quote Request

Request a Quote for N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.